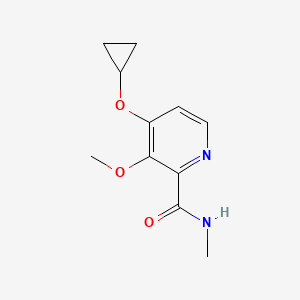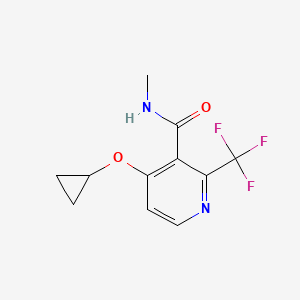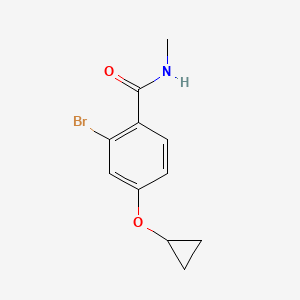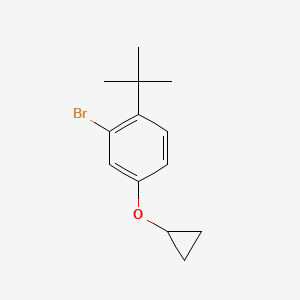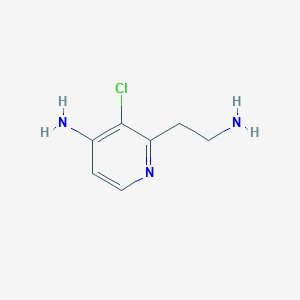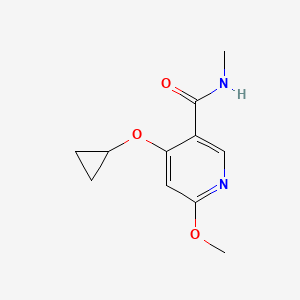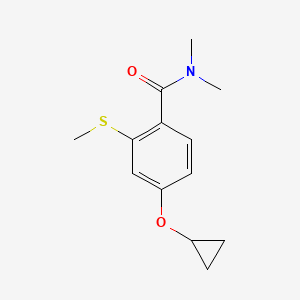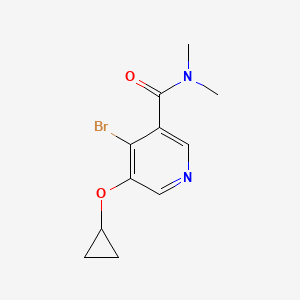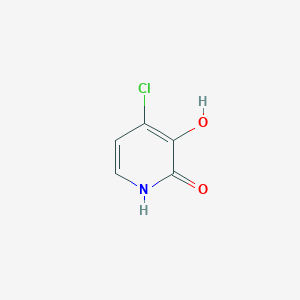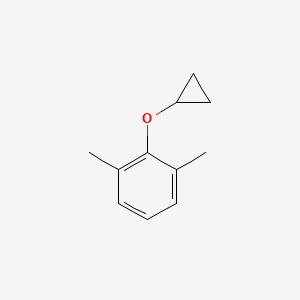
2-Cyclopropoxy-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C11H14O It is a derivative of benzene, where the benzene ring is substituted with a cyclopropoxy group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through the reaction of 1,3-dimethylbenzene with cyclopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the formation of the ether bond .
Industrial Production Methods
Industrial production methods for 2-Cyclopropoxy-1,3-dimethylbenzene are not well-documented in the literature. the general principles of ether synthesis, such as the Williamson ether synthesis, can be applied on a larger scale. This involves the reaction of an alkoxide ion with a primary alkyl halide under controlled conditions to produce the desired ether.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-1,3-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl-substituted hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of medicinal compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1,3-dimethylbenzene involves its interaction with various molecular targets and pathways. The cyclopropoxy group can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the benzene ring. The compound’s effects are mediated through its ability to undergo substitution and oxidation reactions, which can alter its chemical and physical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-1,3-dimethylbenzene: Similar structure with a methoxy group instead of a cyclopropoxy group.
2-Ethoxy-1,3-dimethylbenzene: Similar structure with an ethoxy group instead of a cyclopropoxy group.
2-Propoxy-1,3-dimethylbenzene: Similar structure with a propoxy group instead of a cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-1,3-dimethylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted benzene derivatives
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-4-3-5-9(2)11(8)12-10-6-7-10/h3-5,10H,6-7H2,1-2H3 |
InChI-Schlüssel |
ZBMIEDWJPCRZEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


